molecular formula C21H22N4O4 B11673348 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide

Cat. No.: B11673348
M. Wt: 394.4 g/mol
InChI Key: UALDXLQPOFBTOS-WSDLNYQXSA-N
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Description

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group, a methoxyphenyl group, and a pyrazolyl acetohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at an elevated temperature to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzyloxy and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: The compound could be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups, along with the pyrazolyl acetohydrazide moiety, contribute to its binding affinity and activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide

Uniqueness

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both benzyloxy and methoxy groups, along with the pyrazolyl acetohydrazide moiety, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide

InChI

InChI=1S/C21H22N4O4/c1-14-17(21(27)25-23-14)11-20(26)24-22-12-16-8-9-18(19(10-16)28-2)29-13-15-6-4-3-5-7-15/h3-10,12,17H,11,13H2,1-2H3,(H,24,26)(H,25,27)/b22-12+

InChI Key

UALDXLQPOFBTOS-WSDLNYQXSA-N

Isomeric SMILES

CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Canonical SMILES

CC1=NNC(=O)C1CC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

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